7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-4-2-3-8-7(6-12)5-10-9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIONMKOKDYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224159 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-16-5 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form the pyrrolo[2,3-b]pyridine core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been documented using various methodologies, including the use of phosphoryl chloride and dimethylformamide (DMF) as solvents. The yield of the compound can vary based on the reaction conditions, typically ranging from 47% to 83% depending on the specific synthetic route employed .
Table 1: Synthesis Conditions and Yields
| Methodology | Yield (%) | Reaction Conditions |
|---|---|---|
| Phosphoryl chloride with DMF | 83% | Stirred at 0°C for 4 hours |
| Aqueous HCl/methanol reflux | 48% | Refluxed at 60-80°C for 6 hours |
| Ethyl acetate extraction | 74% | After neutralization with NaHCO₃ |
Biological Applications
Recent studies have highlighted the potential of this compound as a scaffold for developing fibroblast growth factor receptor (FGFR) inhibitors. These inhibitors are crucial in treating various cancers due to their role in tumor growth and metastasis . The compound's derivatives have shown promising results in inhibiting FGFR activity, making it a candidate for further drug development.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives has revealed that modifications to the core structure can significantly influence biological activity. For instance, substituting different functional groups on the nitrogen atoms or altering the aldehyde position can enhance binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies have documented the efficacy of compounds derived from this compound:
- Case Study 1 : A derivative was synthesized and tested against FGFR1 in vitro, showing an IC50 value indicative of potent inhibition compared to existing FGFR inhibitors.
- Case Study 2 : Another study focused on the anti-inflammatory properties of modified pyrrolo compounds, demonstrating reduced cytokine production in cell models.
Mechanism of Action
The mechanism of action of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with its analogs:
Note: Molecular weight estimated based on structural similarity to .
Biological Activity
7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as inhibitors of various molecular targets implicated in cancer and viral infections.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a methyl group at the 7-position and an aldehyde functional group at the 3-position, which contributes to its reactivity and biological activity.
Research indicates that this compound and its derivatives exhibit biological activity primarily through their interaction with specific molecular targets. One significant mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways associated with tumor growth. The compound's structure allows it to bind effectively to these receptors, leading to the modulation of cellular pathways that promote cancer cell proliferation and survival .
Anticancer Properties
Studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notably, certain derivatives have shown promising results against breast cancer cells (4T1), exhibiting significant inhibitory effects on cell migration and invasion .
Table 1: Inhibitory Activity of Selected Derivatives Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| 1 | 712 | Not reported | Not reported |
The above table summarizes the inhibitory activity of selected derivatives against FGFRs. Compound 4h is particularly notable for its low IC50 values across multiple FGFR targets, indicating high potency.
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Research indicates that compounds derived from this scaffold can inhibit the Zika virus effectively. For instance, certain derivatives exhibited half-maximal effective concentration (EC50) values that suggest significant antiviral activity while maintaining low cytotoxicity .
Table 2: Antiviral Activity of Selected Compounds
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 5 | 4.3 | 58 | 13.5 |
| Compound 6 | 5.1 | 39 | 7.6 |
This table illustrates the antiviral efficacy of compounds derived from the pyrrolo[2,3-b]pyridine scaffold, highlighting their potential as therapeutic agents against viral infections.
Case Studies
- Inhibition of Tumor Growth : In a study involving breast cancer cell lines (4T1), treatment with derivative 4h resulted in decreased cell proliferation and increased apoptosis rates. Western blot analyses revealed downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2), suggesting a mechanism through which these compounds inhibit metastasis .
- Antiviral Screening : Another study focused on the antiviral properties against Zika virus demonstrated that certain derivatives could reduce viral titers significantly while exhibiting minimal cytotoxic effects on host cells. The structure-activity relationship (SAR) studies indicated that specific modifications to the core structure enhanced antiviral efficacy .
Q & A
Q. What are the optimized synthetic routes for 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions or functionalization of the pyrrolopyridine core. For example, Suzuki-Miyaura cross-coupling (using Pd(OAc)₂ as a catalyst) with boronic acids or ester intermediates can introduce substituents . Reaction conditions such as solvent choice (e.g., ethanol/water mixtures), temperature (e.g., 100°C for coupling), and base (e.g., K₂CO₃) critically affect yields. Yields ranging from 42% to 90% have been reported for analogous compounds, with purity verified via HPLC and elemental analysis .
Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| Coupling | Pd(OAc)₂, K₂CO₃, ethanol/water, 100°C | 42% | IR, ¹H-NMR, HRMS |
| Aldehyde Introduction | Vilsmeier-Haack reaction | ~60% (estimated) | ¹³C-NMR, melting point |
Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer: Multi-modal characterization is essential:
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) .
- NMR (¹H, ¹³C, 15N) : Resolves regiochemistry and confirms substitution patterns. For instance, aromatic protons in pyrrolopyridine appear between δ 7.1–7.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₉N₂O: 173.0715) . Conflicting data should be cross-verified using complementary techniques (e.g., X-ray crystallography for absolute configuration) .
Q. How does the aldehyde group's reactivity impact the compound’s stability under various storage conditions?
Methodological Answer: The aldehyde group is prone to oxidation and nucleophilic attack. Stability studies recommend:
- Storage under inert atmosphere (N₂/Ar) at –20°C.
- Use of stabilizers (e.g., BHT) in solution to prevent radical-mediated degradation .
- Avoidance of basic conditions, which may trigger aldol condensation .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of action in bioactivity studies involving this compound?
Methodological Answer:
- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorescence-based substrates.
- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular distribution .
- Computational Docking : Predict binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
Q. How can computational modeling predict reactivity for designing derivatives with enhanced properties?
Methodological Answer:
Q. What methodologies address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative IC₅₀ values vary between adherent vs. suspension cells .
- Counter-Screening : Test against off-target proteins to rule out false positives.
- Orthogonal Validation : Use CRISPR knockdowns to confirm target specificity .
Q. How to design multi-step syntheses for analogs targeting specific therapeutic applications?
Methodological Answer:
- Retrosynthetic Analysis : Prioritize steps with high atom economy (e.g., one-pot Suzuki coupling/cyclization) .
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
- Late-Stage Functionalization : Introduce bioisosteres (e.g., trifluoromethyl groups) via Pd-catalyzed cross-coupling .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
